molecular formula C9H12N2O3 B2543600 Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate CAS No. 2166577-70-2

Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2543600
CAS No.: 2166577-70-2
M. Wt: 196.206
InChI Key: IFKHINKYEGSLEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate is a chemical compound that features both an epoxide and a pyrazole ring This unique structure makes it an interesting subject for various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl pyrazole-4-carboxylate with an epoxide precursor. One common method includes the use of epichlorohydrin in the presence of a base to form the oxirane ring . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring typically yields diols, while nucleophilic substitution can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both an epoxide and a pyrazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 1-(oxiran-2-ylmethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-13-9(12)7-3-10-11(4-7)5-8-6-14-8/h3-4,8H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKHINKYEGSLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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